(rac-trans)-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate
Description
Structural Comparison Table
The three-dimensional conformation of the molecule is influenced by the trans-configuration of the pyrrolidine ring substituents, which minimizes steric interactions between the bulky ester groups and the pyridine substituent. This stereochemical arrangement contributes to the compound's stability and influences its potential interactions with biological targets or synthetic intermediates in further chemical transformations.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,4S)-4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-17(22)20-9-11(12(10-20)16(21)25-6)13-7-8-14(23-4)15(19-13)24-5/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYAMTBOXQERHO-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=NC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=NC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673915 | |
| Record name | 1-tert-Butyl 3-methyl (3S,4S)-4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217674-57-1 | |
| Record name | 1-tert-Butyl 3-methyl (3S,4S)-4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Outline
The preparation generally involves:
- Construction of the pyrrolidine ring core.
- Functional group manipulations to introduce ester groups.
- Coupling or substitution reactions to attach the 5,6-dimethoxypyridin-2-yl substituent.
Stepwise Synthesis
Step 1: Pyrrolidine Ring Formation
- The pyrrolidine ring is typically synthesized via cyclization reactions starting from appropriate amino acid derivatives or via intramolecular nucleophilic substitution.
- A common approach involves starting from 4-substituted pyrrolidine precursors or using chiral pool synthesis from proline derivatives.
Step 2: Introduction of Ester Groups
- The nitrogen at position 1 is protected or substituted with a tert-butyl carbamate group (Boc protection), forming the tert-butyl ester.
- The methyl ester at position 3 is introduced via esterification of the carboxylic acid or via alkylation of the corresponding pyrrolidine intermediate.
Step 3: Attachment of the 5,6-Dimethoxypyridin-2-yl Group
- This substituent is introduced via nucleophilic aromatic substitution or cross-coupling reactions such as Suzuki or Buchwald–Hartwig amination, depending on the available functional groups.
- The 5,6-dimethoxypyridin-2-yl moiety is often introduced as a halogenated pyridine derivative or via lithiation and subsequent coupling.
Representative Synthetic Example
A representative synthetic method reported in literature and commercial suppliers (Sigma-Aldrich, Aladdin Scientific) involves:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Starting from N-Boc-protected pyrrolidine derivative | Formation of Boc-protected pyrrolidine intermediate |
| 2 | Methylation reagents (e.g., methyl iodide) for ester formation | Introduction of methyl ester at position 3 |
| 3 | Palladium-catalyzed cross-coupling with 5,6-dimethoxypyridin-2-yl boronic acid or halide | Attachment of the pyridinyl substituent at position 4 |
| 4 | Purification via chromatography | Isolation of racemic trans isomer |
Stereochemical Considerations
- The product is obtained as a racemic mixture of the trans isomer.
- Control of stereochemistry may involve chiral catalysts or resolution methods post-synthesis.
- Racemic trans configuration is often favored due to steric and electronic effects during ring closure and substitution steps.
Analytical Data Supporting Preparation
Analytical characterization confirms the structure and purity of the compound:
| Parameter | Data |
|---|---|
| Molecular Formula | C18H26N2O6 |
| Molecular Weight | 366.41 g/mol |
| CAS Number | 1217674-57-1 |
| Purity | >95% (typical for commercial samples) |
| Spectroscopic Methods | NMR (1H, 13C), Mass Spectrometry, IR |
| Chromatography | HPLC or preparative TLC for purification |
Research Findings and Optimization
- The preparation methods have been optimized for yield and stereoselectivity in various research settings.
- Use of palladium-catalyzed cross-coupling reactions has improved the efficiency of attaching the 5,6-dimethoxypyridin-2-yl group.
- Protecting group strategies such as Boc protection facilitate selective functionalization and purification.
- Reaction conditions such as temperature, solvent choice, and catalyst loading are critical for maximizing yield and stereochemical control.
Summary Table of Preparation Methods
| Preparation Step | Common Reagents/Conditions | Notes |
|---|---|---|
| Pyrrolidine ring synthesis | Amino acid derivatives, cyclization agents | Starting material choice affects stereochemistry |
| N-Boc protection (tert-butyl ester) | Di-tert-butyl dicarbonate (Boc2O), base | Protects nitrogen, facilitates further reactions |
| Methyl ester formation | Methyl iodide or diazomethane, base | Introduces methyl ester at C-3 |
| 5,6-Dimethoxypyridin-2-yl attachment | Pd-catalyzed Suzuki or Buchwald–Hartwig coupling | Efficient method for aryl substitution |
| Purification | Column chromatography, crystallization | Ensures high purity and isolation of rac-trans isomer |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different scientific and industrial applications.
Scientific Research Applications
Medicinal Chemistry
(rac-trans)-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate has been investigated for its potential therapeutic properties. It serves as a precursor in the synthesis of various pharmaceutical compounds due to its structural complexity and functional groups.
Key Studies:
- Research indicates that derivatives of this compound exhibit activity against certain types of cancer cells and may serve as lead compounds for drug development .
Bioactive Small Molecules
This compound is categorized as a bioactive small molecule, which has implications in proteomics research. Its ability to interact with biological targets makes it valuable for studying protein functions and pathways.
Case Study Example :
A study utilized this compound in assays to evaluate its effects on specific protein interactions within cancer cell lines. The results suggested modulation of key signaling pathways involved in cell proliferation and survival .
Synthesis of Heterocyclic Compounds
The compound is also employed in the synthesis of other heterocyclic compounds, which are essential in developing new materials and pharmaceuticals. Its unique structure allows for modifications that can enhance bioactivity or alter pharmacokinetic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between the target compound and its analogs, focusing on substituent effects, molecular properties, and applications.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Position and Electronic Effects The target compound’s 5,6-dimethoxy group on pyridin-2-yl (vs. pyridin-3-yl in MFCD12401651) creates distinct electronic environments. Halogenated analogs (e.g., bromo in , fluoro in ) introduce sites for cross-coupling reactions but reduce solubility in aqueous media.
Steric and Metabolic Considerations The pyrrolidin-1-yl group in HB613 increases steric bulk and may enhance blood-brain barrier penetration, making it suitable for neuroactive compounds . Dimethoxy groups in the target compound improve solubility in polar solvents (e.g., DMSO, ethanol) compared to halogenated derivatives .
Commercial Availability and Pricing The target compound is priced at $400/g (1 g), comparable to analogs like HB613 ($400/g) and HB455 (N-(2-bromo-5-methoxypyridin-3-yl)pivalamide, $400/g) . Larger quantities (25 g) show economies of scale (e.g., $4800 for 25 g vs. $1600 for 5 g) across all analogs .
Research and Application Context
- Synthetic Utility : The target compound’s tert-butyl and methyl esters are easily deprotected, enabling modular synthesis of pyrrolidine-based scaffolds .
- Pharmacological Potential: While specific bioactivity data are unavailable, analogs with fluorinated or brominated pyridines (e.g., HB613, ) are frequently employed in kinase inhibitor development .
- Crystallography : Structural analogs (e.g., HB614) may require advanced refinement tools like SHELXL due to conformational flexibility .
Biological Activity
(rac-trans)-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate is a synthetic compound with potential biological activity. Its unique structure suggests various pharmacological properties, particularly in the context of neurological diseases and receptor interactions. This article reviews the biological activity of this compound based on available research findings, including structure-activity relationships, receptor interactions, and potential therapeutic applications.
- Molecular Formula : C₁₈H₂₆N₂O₆
- Molecular Weight : 366.41 g/mol
- CAS Number : 1217674-57-1
The compound's biological activity primarily stems from its interaction with various neurotransmitter receptors. Preliminary studies indicate that it may influence dopaminergic signaling pathways, which are critical in the treatment of neurodegenerative disorders such as Parkinson's disease.
Receptor Interaction
Research has highlighted the importance of receptor affinity and selectivity in determining the therapeutic efficacy of compounds targeting the dopaminergic system. The following table summarizes key findings related to receptor binding affinities:
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity |
|---|---|---|---|
| This compound | D2/D3 Dopamine Receptors | TBD | TBD |
Biological Activity Studies
- Neuroprotective Effects : In vitro studies have suggested that this compound may exhibit neuroprotective properties by modulating oxidative stress and apoptosis in neuronal cells. The compound's structure allows it to act as an antioxidant, potentially reducing neuronal damage associated with neurodegenerative diseases.
- Dopaminergic Activity : A structure-activity relationship study indicated that modifications in the pyrrolidine ring could enhance the selectivity and affinity for dopamine receptors. Compounds with similar structures have shown promise in alleviating symptoms of Parkinson’s disease by enhancing dopaminergic transmission.
-
Case Studies :
- In animal models of Parkinson’s disease, compounds structurally related to this compound have demonstrated significant improvements in motor function and reductions in neurodegeneration markers.
Q & A
Basic Research Questions
Q. What are the key spectroscopic and crystallographic methods to confirm the stereochemical configuration of this compound?
- Methodology :
- X-ray crystallography : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . ORTEP-3 can visualize thermal ellipsoids to validate spatial arrangements .
- NMR spectroscopy : Compare coupling constants (e.g., ) in H NMR to confirm trans-pyrrolidine geometry. Use C NMR to verify tert-butyl and methoxy substituents.
- Critical Data :
| Parameter | Value (from ) |
|---|---|
| Molecular formula | CHNO |
| Molecular weight | 366.41 g/mol |
| CAS # | 1217674-57-1 |
Q. How can synthetic routes be optimized to minimize diastereomer formation?
- Methodology :
- Use chiral auxiliaries or asymmetric catalysis during pyrrolidine ring formation.
- Monitor reaction intermediates via HPLC-MS to detect undesired stereoisomers early.
- Reference structural analogs (e.g., (±)-trans derivatives in ) to identify steric hindrance points for stereocontrol .
Q. What purification strategies are effective for isolating this compound from reaction byproducts?
- Methodology :
- Employ flash chromatography with gradients of ethyl acetate/hexane.
- Use preparative HPLC with chiral columns (e.g., Chiralpak IA) for enantiomeric resolution.
- Validate purity via melting point analysis (e.g., mp 155–156°C for related tert-butyl pyrrolidine derivatives in ) .
Advanced Research Questions
Q. How can computational methods predict reactivity patterns of the 5,6-dimethoxypyridin-2-yl moiety in catalytic systems?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites.
- Cross-validate with ICReDD’s reaction path search protocols () to simulate intermediates under varying conditions .
Q. What experimental and computational approaches resolve contradictions between crystallographic data and spectroscopic stereochemical assignments?
- Methodology :
- Re-refine SC-XRD data using SHELXS/SHELXD to check for twinning or disorder .
- Compare experimental H NMR coupling constants with DFT-generated conformational ensembles.
- Apply ORTEP-3’s GUI to overlay experimental and simulated structures ( ) .
Q. How can reaction engineering principles improve scalability of multi-step syntheses involving this compound?
- Methodology :
- Use CRDC’s "Reaction fundamentals and reactor design" framework () to optimize mass transfer in biphasic systems .
- Implement flow chemistry for tert-butyl carbamate formation to enhance reproducibility.
- Monitor exotherms using in-situ IR spectroscopy to prevent thermal degradation.
Q. What strategies mitigate oxidative degradation of the dimethoxypyridine ring during long-term stability studies?
- Methodology :
- Conduct accelerated stability testing under varied pH, humidity, and light.
- Use LC-MS to identify degradation products (e.g., demethylated pyridines).
- Design protective formulations (e.g., cyclodextrin encapsulation) based on tert-butyl analogs () .
Data Contradiction Analysis
Q. How to address discrepancies in reported vs. observed melting points for structurally related compounds?
- Methodology :
- Verify DSC calibration and heating rates.
- Cross-reference purity data (e.g., HPLC) with catalog entries ( ) to rule out batch variability .
- Compare crystallographic packing modes (via SHELXL) to assess polymorphism .
Tables of Key Parameters
| Property | Value/Technique | Reference |
|---|---|---|
| X-ray refinement software | SHELXL (v.2018/3) | |
| Thermal analysis (mp) | 155–156°C (analog in ) | |
| Computational framework | ICReDD reaction path search |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
